hepoxilin A3
Description
Properties
CAS No. |
85589-24-8 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |
InChI Key |
SGTUOBURCVMACZ-CIQDQOFUSA-N |
SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Other CAS No. |
94161-11-2 |
physical_description |
Solid |
Synonyms |
8-EH-2 8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid hepoxilin A hepoxilin A3 hexophilin A3 HXA3 cpd |
Origin of Product |
United States |
Preparation Methods
Formation via Cerebral Cortex Homogenates
Homogenates of rat cerebral cortex incubated with arachidonic acid produce this compound, as demonstrated by gas chromatography/electron impact mass spectrometry (GC/EI-MS) analysis. The stable deuterium isotope dilution technique quantified production at 5.0 ± 0.2 ng/mg protein , increasing to 12.9 ± 1.5 ng/mg protein with exogenous arachidonic acid supplementation. Boiling the tissue homogenate abolished synthesis, confirming enzymatic dependency. Notably, the dual cyclooxygenase/lipoxygenase inhibitor BW 755C (75 μM) failed to inhibit formation, suggesting a pathway independent of canonical eicosanoid synthesis.
Platelet-Mediated Biosynthesis
Rat platelets enriched with 12-lipoxygenase catalyze the conversion of arachidonic acid to (12S)-hydroperoxyeicosatetraenoic acid (12-HPETE), which rearranges to this compound in the presence of hematin. This method yielded radiochemically pure [1-14C]this compound, validated by straight-phase high-performance liquid chromatography (HPLC). The synthetic product comprised racemic mixtures at C-8, resolved into (8R)- and (8S)-diastereomers via reversed-phase HPLC.
Chemical Synthesis and Conjugate Formation
Total Synthesis of this compound
Chemical synthesis of this compound involved coupling N-trifluoroacetylglutathione trimethyl ester with this compound methyl ester under argon in methanol/triethylamine (4:1 v/v) at 80°C. The reaction produced C-11 (R) and C-9 (R/S) thioether conjugates, separated by thin-layer chromatography (TLC) using ethyl acetate/hexane/methanol (45:45:10). Saponification with potassium carbonate yielded this compound-C (11-glutathionyl conjugate) and this compound-D (cysteinylglycinyl conjugate).
Glutathione Conjugation Pathways
Incubation of hippocampal homogenates with [1-14C]this compound and glutathione (1–10 mM) generated this compound-C, identified by co-elution with synthetic standards on reversed-phase HPLC. The epoxide hydrolase inhibitor trichloropropene oxide (TCPO) enhanced conjugate formation by 3-fold , diverting metabolism from trioxilin A3 synthesis. Enzymatic cleavage of this compound-C with γ-glutamyltranspeptidase confirmed identity, producing this compound-D identical to synthetic analogs.
Analytical and Purification Techniques
Chromatographic Resolution
Reversed-phase HPLC with methanol/water/acetic acid (55:45:0.01) resolved this compound-C diastereomers at retention times of 15.5 min (8R) and 19.6 min (8S) . Straight-phase HPLC purified radiolabeled this compound using hexane/isopropanol/acetic acid (100:1:0.1).
Structural Validation
Gas chromatography-mass spectrometry (GC-MS) confirmed trioxilin A3 (8,11,12-trihydroxy derivative) as a stable hydrolysis product. Nuclear magnetic resonance (NMR) and enzymatic digestion validated the (5Z,9E,14Z) configuration and 11S,12S-epoxide group.
Biological Activity and Functional Correlates
This compound-C demonstrated potent neuromodulatory effects at 16 nM , inducing hippocampal CA1 neuron hyperpolarization and enhancing inhibitory postsynaptic potentials. These findings underscore its role in neuronal signaling and validate synthetic yields sufficient for electrophysiological assays.
Comparative Yields and Methodological Considerations
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen and hematin . The conditions typically involve the presence of an enzyme system or a protein-free environment with bovine hematin .
Major Products Formed: The major products formed from these reactions are hydroxyepoxides, such as 8-hydroxy-11,12-epoxyicosa-5,9,14-trienoic acid and 10-hydroxy-11,12-epoxyicosa-5,9,14-trienoic acid .
Scientific Research Applications
8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid has various scientific research applications. It is used in the study of eicosanoids and their role in biological processes . Additionally, it is used in the study of lipid metabolism and the mechanisms of action of various enzymes .
Mechanism of Action
The mechanism of action of 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid involves the intramolecular transfer of oxygen atoms from molecular oxygen to the hydroperoxide group of 12-HPETE . This process is catalyzed by hematin and results in the formation of hydroxyepoxides . The compound exerts its effects by interacting with specific molecular targets and pathways involved in inflammatory responses .
Comparison with Similar Compounds
Key Functions:
- Neutrophil Regulation : Induces calcium mobilization in human neutrophils and promotes neutrophil extracellular trap (NET) formation, both NADPH oxidase-dependent and independent pathways .
- Mucosal Inflammation : Facilitates neutrophil migration across epithelial barriers in the gut and lungs during bacterial infections .
- Vascular Effects: Mediates vasorelaxation in mouse arteries by inhibiting thromboxane prostanoid (TP) receptors .
- Metabolism : Metabolized into trioxilin A3 via soluble epoxide hydrolase (sEH) and undergoes ω-hydroxylation in neutrophils via a mitochondrial pathway distinct from leukotriene B4 (LTB4) ω-hydroxylase .
Comparison with Structurally Similar Compounds
Hepoxilin B3 (HxB3)
- Structure: Contains a 10-hydroxy-11,12-epoxyeicosatrienoic acid backbone, differing from HxA3 in hydroxyl group position .
- Biosynthesis : Generated from 12-HPETE via eLOX3, which produces stereospecific HxB3 from 12S-HPETE .
- Biological Activity: Less potent than HxA3 in inducing intracellular calcium release in neutrophils (EC₅₀: ~3 μM for HxA3 vs. >10 μM for HxB3) .
Trioxilins (Trioxilin A3 and B3)
- Structure: Hydrolyzed products of hepoxilins with three hydroxyl groups (e.g., trioxilin A3: 8,11,12-trihydroxyeicosatrienoic acid) .
- Biosynthesis : Formed via sEH-mediated epoxide hydrolysis of HxA3 and HxB3 .
- Biological Activity :
Comparison with Functionally Related Eicosanoids
Leukotriene B4 (LTB4)
12-Hydroxyeicosatetraenoic Acid (12-HETE)
- Structure : A 12-LOX product lacking the epoxide group of HxA3.
- Biological Activity: Promotes platelet aggregation and vascular inflammation, contrasting with HxA3's vasorelaxant effects .
Enzymatic and Metabolic Differences
Metabolic Pathways
Controversies and Unresolved Questions
- Neutrophil Transmigration : While HxA3 was initially proposed as a critical mediator of neutrophil migration across epithelia , recent studies question its necessity, suggesting redundant pathways .
- Receptor Specificity : The putative HxA3 receptor remains uncharacterized, though its effects on calcium flux and TP receptors imply multiple targets .
Q & A
Q. What experimental methodologies are recommended for detecting and quantifying hepoxilin A3 in biological samples?
this compound detection typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for lipid mediators. ELISA kits are less common but can be validated using competitive binding assays with anti-hepoxilin antibodies. Key considerations include sample stabilization (e.g., using antioxidants to prevent degradation) and matrix effects (e.g., lipid extraction protocols for plasma/tissue) . For reproducibility, pre-analytical variables like collection timing (e.g., circadian fluctuations) must be standardized .
Q. How does this compound biosynthesis occur, and what enzymes regulate its production?
this compound is synthesized via the 12-lipoxygenase (ALOX12) pathway from arachidonic acid. The enzyme Alox15 (15-lipoxygenase) further modifies intermediates, with epoxy alcohol intermediates stabilized by glutathione transferases. Researchers should validate enzyme activity using knockout models (e.g., Alox15-deficient mice) or siRNA silencing in cell cultures . Methodological pitfalls include cross-reactivity in enzymatic assays; control experiments with specific inhibitors (e.g., baicalein for 12-LOX) are critical .
Q. What biological processes are influenced by this compound, and what model systems are optimal for studying these roles?
this compound modulates neutrophil migration, endothelial permeability, and insulin secretion. In vitro models include neutrophil chemotaxis assays (Boyden chambers) and calcium imaging in pancreatic β-cells. In vivo, zebrafish larvae are used for real-time inflammation imaging due to translucency, while murine models assess metabolic effects (e.g., glucose tolerance tests). Conflicting results across models often arise from species-specific receptor expression (e.g., GPR32 in humans vs. rodents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pro-inflammatory vs. anti-inflammatory effects?
Contradictory findings may stem from concentration-dependent effects (e.g., dual roles at nM vs. μM ranges) or tissue-specific receptor interactions. Researchers should employ dose-response curves across multiple systems (e.g., primary macrophages vs. immortalized cell lines) and use receptor antagonists (e.g., WRW4 for FPR2) to isolate pathways. Meta-analyses of transcriptomic datasets (e.g., GEO Profiles) can identify context-dependent signaling networks .
Q. What strategies are effective for synthesizing stable this compound analogs for structure-activity studies?
Chemical synthesis involves stereoselective epoxidation of arachidonic acid derivatives, but instability of the trioxilin ring requires protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether groups). Semi-synthetic analogs with fluorine substitutions at C14 improve metabolic stability. Characterization requires NMR (for stereochemistry) and tandem MS (for fragmentation patterns). Collaborative workflows with computational chemists can predict bioactive conformations .
Q. How should researchers design longitudinal studies to assess this compound’s role in chronic diseases like diabetes or atherosclerosis?
Longitudinal designs must account for this compound’s short half-life (minutes in vivo). Serial sampling in animal models (e.g., ApoE⁻/⁻ mice for atherosclerosis) should use microdialysis probes for continuous interstitial fluid collection. In human cohorts, nested case-control studies within larger trials (e.g., Framingham Heart Study) allow retrospective analysis of stored samples. Power calculations must adjust for intra-individual variability (≥30% in lipid mediators) .
Q. What computational tools are available for modeling this compound-receptor interactions, and how can they guide wet-lab experiments?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to receptors like GPR32. Researchers should validate predictions with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Machine learning models (e.g., AlphaFold-Multimer) can prioritize candidate receptors for experimental validation .
Methodological Best Practices
- Data Reproducibility : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) by detailing animal husbandry, randomization, and blinding in supplementary materials .
- Literature Reviews : Use systematic review frameworks (PRISMA) to map this compound’s roles across disciplines, prioritizing primary studies over reviews .
- Ethical Compliance : For human studies, obtain IRB approval for biobanking and disclose conflicts of interest per ICMJE standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
